2-Amino-2',4'-dichloroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

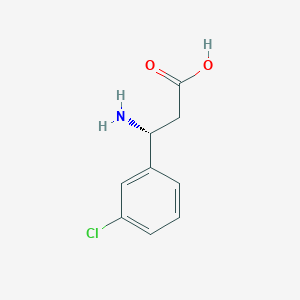

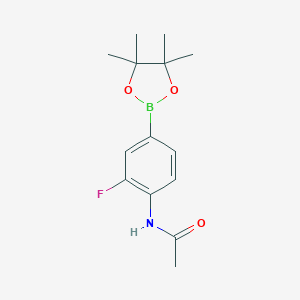

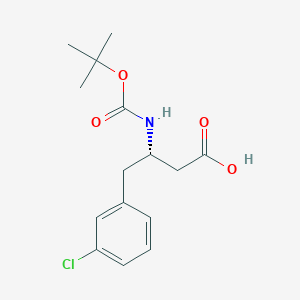

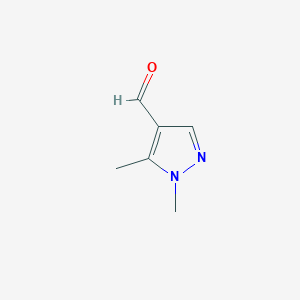

2-Amino-2’,4’-dichloroacetophenone is an organic compound with the molecular formula C8H7Cl2NO . It is often used as an intermediate in organic synthesis and can be used to synthesize other organic compounds, such as pesticides, drugs, and dyes .

Synthesis Analysis

The synthesis of 2-Amino-2’,4’-dichloroacetophenone often involves the use of a dichlorobenzene as a raw material. Acetyl Chloride is used as an acylating agent through Fridel-Crafts acylations to obtain the product .Molecular Structure Analysis

The molecular structure of 2-Amino-2’,4’-dichloroacetophenone consists of a benzene ring bearing two chlorine atoms and one amino group. The IUPAC name for this compound is 2-amino-1-(2,4-dichlorophenyl)ethanone .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2’,4’-dichloroacetophenone is 204.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 202.9904692 g/mol . The compound is a white crystalline powder .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Amino-2',4'-dichloroacetophenone and its derivatives are of significant interest in the field of organic chemistry, primarily due to their potential applications in synthesizing a wide range of chemical compounds. Research has shown the synthesis of related compounds through methods involving bromization, chlorination, and acylation, starting from basic chemical precursors like glacial acetic acid and m-dichlorobenzene, achieving yields up to 70%. These processes have been thoroughly analyzed through spectroscopic methods such as 1H NMR, 13C NMR, and IR spectra, providing detailed insights into their molecular structures and physical properties (Yang Feng-ke, 2004).

Environmental Impact Studies

Another important application area is the environmental impact studies of related compounds, such as 2,4-D herbicides. Detailed scientometric reviews have been conducted to analyze global trends and gaps in research on the toxicity and mutagenicity of such chemicals. These studies have highlighted the rapid advancement in understanding the ecological and health impacts of these substances, identifying significant research efforts and future directions, particularly in molecular biology and exposure assessment in bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Green Chemistry Approaches

In the realm of green chemistry, researchers have explored the acylation of resorcinol with acetic acid as a more environmentally friendly alternative to traditional methods. This process, crucial for producing commercial intermediates like 2',4'-dihydroxyacetophenone, utilizes non-polluting and reusable catalysts, significantly reducing waste and enhancing sustainability. Such advancements underscore the role of 2-amino-2',4'-dichloroacetophenone and related compounds in promoting safer chemical syntheses (G. Yadav, A. V. Joshi, 2002).

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-amino-2',4'-dichloroacetophenone have also been a significant focus. Novel 2-aminothiophene derivatives, for example, have been synthesized and evaluated for their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents. Such studies highlight the broad applicability of these compounds in pharmaceutical research and development (K. C. Prasad et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSJEQBJVHARP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971509 |

Source

|

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2',4'-dichloroacetophenone | |

CAS RN |

5614-33-5 |

Source

|

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)